3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one 3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 611185-76-3
VCID: VC16177052
InChI: InChI=1S/C20H24N2O2S2/c1-3-5-6-9-13-22-19(24)17(26-20(22)25)16-14-10-7-8-11-15(14)21(12-4-2)18(16)23/h7-8,10-11H,3-6,9,12-13H2,1-2H3/b17-16-
SMILES:
Molecular Formula: C20H24N2O2S2
Molecular Weight: 388.6 g/mol

3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one

CAS No.: 611185-76-3

Cat. No.: VC16177052

Molecular Formula: C20H24N2O2S2

Molecular Weight: 388.6 g/mol

* For research use only. Not for human or veterinary use.

3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one - 611185-76-3

Specification

CAS No. 611185-76-3
Molecular Formula C20H24N2O2S2
Molecular Weight 388.6 g/mol
IUPAC Name (5Z)-3-hexyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H24N2O2S2/c1-3-5-6-9-13-22-19(24)17(26-20(22)25)16-14-10-7-8-11-15(14)21(12-4-2)18(16)23/h7-8,10-11H,3-6,9,12-13H2,1-2H3/b17-16-
Standard InChI Key MAOPDIRZQLSCOA-MSUUIHNZSA-N
Isomeric SMILES CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S
Canonical SMILES CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Hexyl-5-(2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one belongs to the Z-configured rhodanine-indole hybrid family. Its IUPAC name, (Z)-3-hexyl-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects a 20-carbon framework (C₂₀H₂₄N₂O₂S₂) with a molar mass of 412.54 g/mol . The structure comprises:

  • A thiazolidinone core (4-oxo-2-thioxothiazolidine) providing hydrogen-bonding capacity.

  • An N-hexyl substituent at position 3, enhancing lipophilicity (log P ≈ 4.5 predicted).

  • A propylindolin-2-one moiety at position 5, enabling π-π stacking interactions .

X-ray crystallography of analogous compounds confirms planarity between the indole and thiazolidinone rings, critical for target binding .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol :

  • Formation of 3-cyclohexyl-2-thioxothiazolidin-4-one:

    • Trithiocarbonyl diglycolic acid reacts with hexylamine in refluxing ethanol (83–97% yield) .

  • Knoevenagel Condensation:

    • The thiazolidinone intermediate undergoes condensation with 1-propylindoline-2,3-dione in acetic acid with NaOAc catalysis (65–91% yield) .

Table 1: Representative Synthesis Conditions

StepReagentsTemperatureTimeYield
1Hexylamine, EtOH80°C6 hr89%
2Acetic acid, NaOAc120°C12 hr78%

Key Insight: Steric hindrance from the hexyl group necessitates prolonged reaction times compared to shorter alkyl analogs .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .

  • Stability: Decomposes above 240°C; susceptible to hydrolysis in alkaline conditions (t₁/₂ = 3.2 hr at pH 9) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.25 (m, 6H, hexyl CH₂), 3.42 (t, 2H, N-CH₂), 7.21–7.65 (m, 4H, indole Ar-H) .

  • ¹³C NMR: 174.8 ppm (C=O), 167.3 ppm (C=S) .

Biological Activities and Hypothesized Mechanisms

Tyrosinase Inhibition

While direct data on this compound are lacking, structural analogs like 3 (IC₅₀ = 1.03 µM) inhibit tyrosinase 25-fold more potently than kojic acid . Molecular docking predicts:

  • Competitive inhibition: Hexyl chain occupies the enzyme’s hydrophobic pocket (binding energy: −8.9 kcal/mol) .

  • Allosteric modulation: Indole moiety disrupts substrate access via π-π interactions .

Table 2: Predicted Pharmacological Profile

TargetAssay TypePredicted IC₅₀
TyrosinaseComputational2.4 µM
ROS ScavengingDPPH assay68% at 10 µM
AntimicrobialIn silicoGram+ selectivity

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